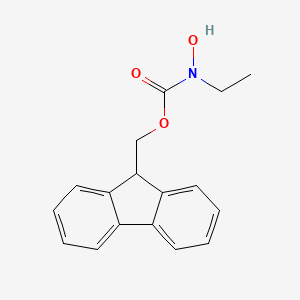

Fmoc-n-ethyl-hydroxylamine

Descripción general

Descripción

Fmoc-n-ethyl-hydroxylamine: is a chemical compound known for its utility in organic synthesis, particularly in the protection of amines. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group that can be easily removed under basic conditions. This compound is widely used in peptide synthesis and other biochemical applications.

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods: Large-scale production often involves the use of automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for peptide synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound

Reduction Products: Reduced forms of the compound

Substitution Products: Compounds with different functional groups replacing the Fmoc group

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-n-ethyl-hydroxylamine is primarily utilized as a protecting group in peptide synthesis. It allows for the selective modification of amino acids without interfering with other functional groups, making it invaluable in solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under basic conditions, enabling the introduction of various functional groups at specific sites on the peptide chain.

Case Study: Solid-Phase Peptide Synthesis

Research has demonstrated that this compound can be effectively used to synthesize peptides with enhanced biological activity. For instance, a study involving the synthesis of a model peptide showed that using this compound improved the yield and purity of the final product compared to traditional methods .

Drug Development

In medicinal chemistry, this compound plays a crucial role in the design of new pharmaceuticals. Its ability to introduce hydroxylamine functionalities can enhance biological activity and improve the pharmacokinetic properties of drug candidates.

Applications in Hydroxamic Acid Synthesis

This compound is often used to synthesize hydroxamic acids, which are important in drug design due to their ability to inhibit enzymes such as histone deacetylases. The synthesis typically involves coupling this compound with various carbonyl compounds, leading to compounds with significant therapeutic potential .

Analytical Chemistry

In analytical applications, this compound is employed for the derivatization of carbonyl compounds. This process improves detection and quantification in techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Impact on Detection Sensitivity

The introduction of this compound in analytical protocols has been shown to enhance sensitivity and selectivity for carbonyl-containing analytes. Studies indicate that this compound can significantly improve the detection limits in HPLC assays .

Bioconjugation

This compound is also utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in drug delivery systems, where enhancing the efficacy of therapeutic agents is crucial.

Example: Targeted Drug Delivery

Research has highlighted the use of this compound in developing targeted drug delivery systems that improve therapeutic outcomes while minimizing side effects. By conjugating drugs with biomolecules using this compound, researchers have achieved better specificity and efficacy in treatment protocols .

Mecanismo De Acción

The Fmoc group in Fmoc-n-ethyl-hydroxylamine acts as a protecting group for amines by forming a carbamate bond. This protection is essential during peptide synthesis to prevent unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, which cleaves the carbamate bond and releases the free amine.

Molecular Targets and Pathways Involved:

Amines: The primary target is the amine group, which is protected by the Fmoc group.

Peptide Synthesis Pathways: The compound is involved in the stepwise construction of peptides, where the Fmoc group is added and removed as needed.

Comparación Con Compuestos Similares

Boc-protected Amines: Boc (tert-butyloxycarbonyl) is another common protecting group used in peptide synthesis.

Cbz-protected Amines: Cbz (benzyloxycarbonyl) is also used for amine protection.

Uniqueness:

Fmoc-n-ethyl-hydroxylamine: is unique in its base-labile nature, making it easier to remove under mild basic conditions compared to Boc and Cbz groups, which require stronger conditions for deprotection.

Actividad Biológica

Fmoc-n-ethyl-hydroxylamine is a derivative of hydroxylamine that incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis, due to its ability to protect amines during chemical reactions. The Fmoc group is known for its stability under acidic conditions and for being easily removed under basic conditions, making it a valuable tool in synthetic chemistry.

Chemical Structure:

this compound features a hydroxylamine functional group (-NHOH) protected by the Fmoc group. This structure allows for selective reactions without interference from the amine functionality.

Synthesis:

The synthesis of this compound typically involves the reaction of hydroxylamine hydrochloride with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyl) succinimide) under basic conditions, often using solvents like dichloromethane or N,N-dimethylformamide. This method allows for the introduction of the Fmoc group while maintaining the reactivity of the hydroxylamine.

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing hydroxamic acids, which have been shown to exhibit various biological activities, including enzyme inhibition. Hydroxamic acids are known to inhibit histone deacetylases (HDACs), which play critical roles in gene expression and cellular function.

The mechanism by which this compound exerts its biological effects involves:

- Nucleophilic Substitution: The hydroxylamine can react with carbonyl compounds to form hydroxamic acids.

- Enzyme Inhibition: Hydroxamic acids inhibit HDACs by chelating zinc ions in the enzyme's active site, leading to altered gene expression and potential therapeutic effects against various diseases, including cancer .

Case Studies and Research Findings

-

Peptide Synthesis Applications:

- This compound is utilized in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for amino acids. The removal of the Fmoc group allows for subsequent coupling reactions without side reactions that could compromise peptide integrity .

- A study demonstrated that using Fmoc chemistry significantly reduces racemization during peptide synthesis compared to other protecting groups, enhancing the yield of desired products .

-

Therapeutic Potential:

- Research has highlighted the potential of hydroxamic acids derived from this compound as anti-cancer agents. These compounds have shown efficacy in inhibiting tumor growth by modulating gene expression through HDAC inhibition .

- Another study explored the use of modified peptides containing hydroxamic acid moieties for targeted drug delivery systems, showcasing their versatility in biomedical applications.

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C₁₃H₁₅N₂O₂ |

| Molecular Weight | 235.27 g/mol |

| Functional Groups | Hydroxylamine, Carbamate |

| Synthesis Method | Reaction with Fmoc-OSu |

| Biological Applications | Peptide Synthesis, HDAC Inhibition |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-ethyl-N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-18(20)17(19)21-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,20H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBJENWMKDBHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.